![molecular formula C13H12O4 B2736048 (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 385383-50-6](/img/structure/B2736048.png)
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid is a useful research compound. Its molecular formula is C13H12O4 and its molecular weight is 232.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Investigation and Synthesis
- Structural Investigation : The compound (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized through X-ray crystallography, spectroscopic methods, and quantum chemical calculations, highlighting the importance of methoxy substitution in stabilizing molecular structure through intermolecular interactions (Venkatesan et al., 2016).
- Synthesis and Crystal Structure : The synthesis and crystal structure of a related compound, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, was described, providing insights into molecular geometry and intermolecular bonding (Zhao et al., 2010).
Reactivity and Applications
- Nonlinear Optical (NLO) Activity : A study on the NLO activity of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, used X-ray crystallography and quantum chemical calculations to confirm its significant SHG activity, demonstrating its potential in NLO applications (Venkatesan et al., 2016).
- Catalysis in Methoxycarbonylation : The methoxycarbonylation of phenylethyne, catalyzed by Pd complexes, showed high activity and regioselectivity, producing methyl cinnamate. This process illustrates the compound's role in catalyzing the formation of unsaturated esters or diesters through a cascade sequence, highlighting its relevance in chemical synthesis (Magro et al., 2010).
Bioactive Compounds Discovery
- Antioxidative Phenylpropanoids : Research identified phenylpropanoids from berries of Pimenta dioica with antioxidative properties, showcasing the relevance of such compounds in the discovery of natural antioxidants (Kikuzaki et al., 1999).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methoxy-4-hydroxybenzaldehyde", "propargyl alcohol", "acetic anhydride", "sodium acetate", "sodium hydroxide", "acetic acid", "2-bromo-3-methoxypropene", "copper(I) iodide", "triethylamine", "2-bromo-3-methoxyprop-1-ene", "3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde", "magnesium", "ethylmagnesium bromide", "carbon dioxide", "diethyl ether", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde", "3-methoxy-4-hydroxybenzaldehyde is reacted with propargyl alcohol in the presence of acetic anhydride, sodium acetate, and sodium hydroxide to form 2-bromo-3-methoxypropene. This intermediate is then reacted with copper(I) iodide and triethylamine to form 2-bromo-3-methoxyprop-1-ene. Finally, 2-bromo-3-methoxyprop-1-ene is reacted with 3-methoxy-4-hydroxybenzaldehyde in the presence of magnesium and ethylmagnesium bromide to form 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.", "Step 2: Synthesis of (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid", "3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is reacted with carbon dioxide in the presence of diethyl ether and a catalytic amount of hydrochloric acid to form the corresponding carboxylic acid. The carboxylic acid is then converted to the target compound, (2E)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, through a series of reactions involving sodium bicarbonate, sodium chloride, sodium sulfate, and ethyl acetate." ] } | |
Número CAS |
385383-50-6 |
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-prop-2-ynoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h1,4-7,9H,8H2,2H3,(H,14,15) |
Clave InChI |
BJMVRUIGQYIBKW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC#C |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC(=O)O)OCC#C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


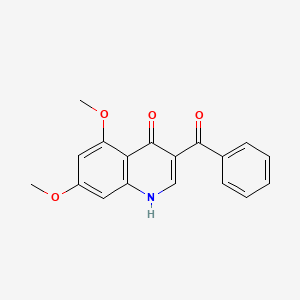
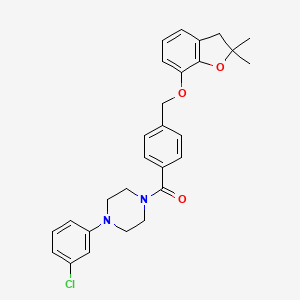

![2-(2,4-dichlorophenoxy)-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B2735972.png)
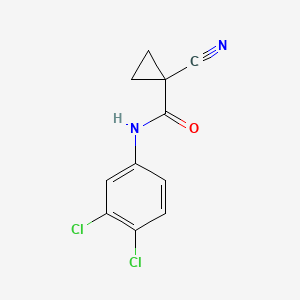
![4-fluoro-N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2735974.png)
![4-methoxy-N-[[5-methylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2735975.png)
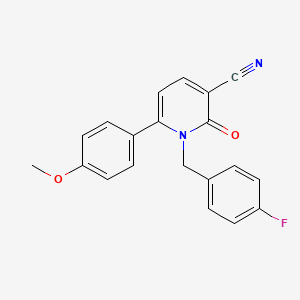
![{2-Amino-1-[4-(propan-2-yloxy)phenyl]ethyl}dimethylamine](/img/structure/B2735977.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]propanamide](/img/structure/B2735980.png)
![7-methyl-1H,2H,3H,4H-cyclopenta[b]indol-2-amine](/img/structure/B2735983.png)

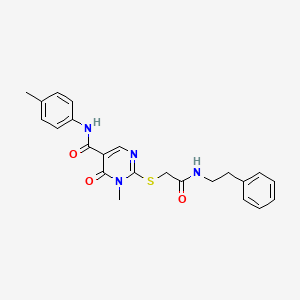
![5-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2735987.png)
